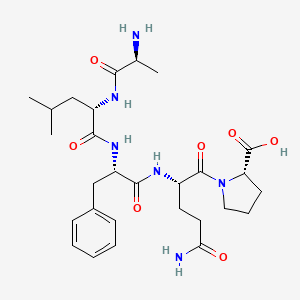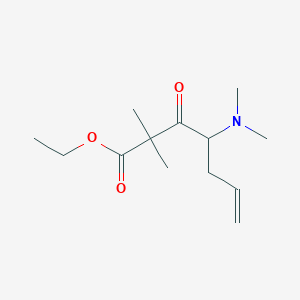![molecular formula C13H14N2O3 B14219286 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- CAS No. 826991-13-3](/img/structure/B14219286.png)
2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- is a chemical compound with the molecular formula C13H14N2O3 It is known for its unique structure, which includes a furan ring, an amide group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- typically involves the reaction of 2-furancarboxylic acid with an appropriate amine. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to form the acid chloride intermediate, which then reacts with the amine to form the desired amide. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require a catalyst such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Furancarboxamide, N-methyl-
- 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-
Uniqueness
2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- is unique due to the presence of both a furan ring and a phenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
826991-13-3 |
|---|---|
Formule moléculaire |
C13H14N2O3 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
5-(2-hydroxyethylamino)-N-phenylfuran-2-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c16-9-8-14-12-7-6-11(18-12)13(17)15-10-4-2-1-3-5-10/h1-7,14,16H,8-9H2,(H,15,17) |
Clé InChI |
AETJBHMJJBOTRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


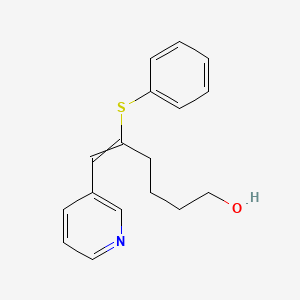

![4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol](/img/structure/B14219224.png)
![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
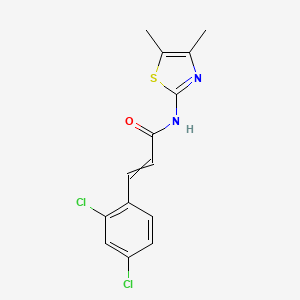
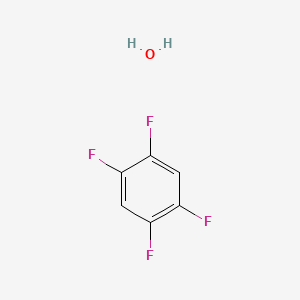
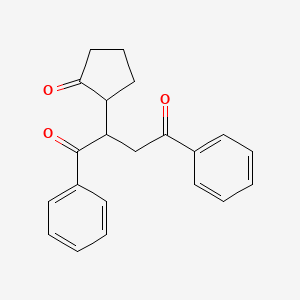
![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)
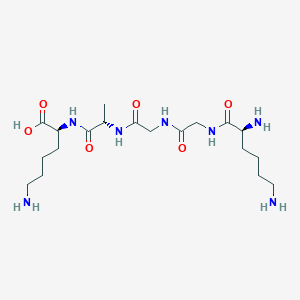
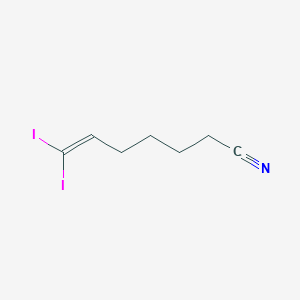
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea](/img/structure/B14219267.png)

